molecular formula C17H13F3N4OS B2515909 3,3,3-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide CAS No. 1797641-36-1

3,3,3-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide

Cat. No.: B2515909
CAS No.: 1797641-36-1
M. Wt: 378.37
InChI Key: PBRAZOMCPLLFIX-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide is a fluorinated small molecule featuring a thiazole core substituted with a pyridin-3-ylamino group and a phenyl ring. The trifluoropropanamide moiety at the terminal end enhances its lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in kinase inhibition or protein-targeted drug discovery. Its molecular scaffold combines aromatic heterocycles (thiazole, pyridine) with fluorine atoms, which are often employed to modulate pharmacokinetic properties such as membrane permeability and resistance to oxidative metabolism .

Properties

IUPAC Name

3,3,3-trifluoro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4OS/c18-17(19,20)8-15(25)22-12-5-3-11(4-6-12)14-10-26-16(24-14)23-13-2-1-7-21-9-13/h1-7,9-10H,8H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRAZOMCPLLFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Coupling with pyridine: The thiazole intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via nucleophilic substitution or other fluorination techniques.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the production of high-purity material.

Chemical Reactions Analysis

Trifluoromethyl Group

  • Stability : Resists hydrolysis under physiological conditions but participates in nucleophilic substitutions under strong bases (e.g., KOH/EtOH).

  • Electron-withdrawing effects : Enhances electrophilicity of adjacent carbonyl groups, facilitating amide bond cleavage in acidic environments (e.g., HCl/MeOH).

Pyridine and Thiazole Rings

  • Pyridine :

    • Undergoes electrophilic substitution at the 4-position due to amino group activation.

    • Forms coordination complexes with transition metals (e.g., Pd, Cu) in catalytic systems .

  • Thiazole :

    • Susceptible to oxidation at the sulfur atom (e.g., H<sub>2</sub>O<sub>2</sub>/AcOH) .

    • Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) via halogenation at C-5 .

Amide Bond

  • Hydrolysis : Cleaved under acidic (6M HCl, reflux) or basic (NaOH/EtOH, 70°C) conditions to yield carboxylic acid and aniline derivatives.

  • Transamidation : Reacts with primary amines (e.g., benzylamine) in the presence of TiCl<sub>4</sub> to form substituted amides.

Mechanistic Insights from Structural Studies

Cocrystal structures (e.g., PDB ID 7Z74) reveal how substituents influence reactivity :

  • Thiazole orientation : Meta-substituted phenyl groups on the thiazole enhance steric complementarity with kinase domains, reducing off-target reactivity .

  • Hydrogen bonding : The amide C=O forms water-mediated H-bonds with protein residues (e.g., A1189), stabilizing transition states during enzymatic interactions .

Selectivity and Side Reactions

  • Competitive pathways :

    • Uncontrolled alkylation at the thiazole sulfur can lead to byproducts (e.g., sulfoxides) .

    • Overhalogenation of pyridine rings under harsh conditions (e.g., excess Br<sub>2</sub>).

  • Mitigation strategies :

    • Use of mild oxidizing agents (e.g., mCPBA instead of H<sub>2</sub>O<sub>2</sub>) .

    • Temperature-controlled reactions (≤80°C) to prevent decomposition.

Comparative Reactivity with Analogues

Feature3,3,3-Trifluoro DerivativeNon-fluorinated Analogue
Amide hydrolysis rate (pH 7)0.12 h<sup>−1</sup>0.45 h<sup>−1</sup>
Thiazole oxidation yield78% (sulfoxide)

Scientific Research Applications

3,3,3-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Agrochemicals: Its properties make it suitable for the development of new pesticides or herbicides.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a potent inhibitor or activator of its target.

Comparison with Similar Compounds

Table 1: Comparison with Ureido-Thiazole Derivatives

Compound Functional Group Molecular Weight Yield (%) ESI-MS [M+H]+
Target Compound Trifluoropropanamide ~420–440* N/A N/A
10d (CAS: N/A) Ureido (4-CF₃-phenyl) 548.2 93.4 548.2
10e (CAS: N/A) Ureido (3-CF₃-phenyl) 548.2 92.0 548.2
10f (CAS: N/A) Ureido (3-Cl-phenyl) 514.2 89.1 514.2

*Estimated based on analogs in .

Fluorinated Arylthioether Derivatives ()

The compound 3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide (CAS 922875-40-9) differs structurally:

  • Thioether vs. Amide Linkage : The thioether group in this analog may reduce metabolic stability compared to the amide in the target compound.
  • Molecular Weight : Higher molecular weight (453.6 vs. ~420–440 Da) due to the benzo[d]thiazole and additional methyl groups.
  • Fluorine Positioning : A single fluorine on the phenylthio group versus three fluorines in the target compound’s propanamide chain, which may influence target binding and solubility .

Methoxybenzamide Analogs ()

3-Methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide (CAS 1797557-90-4) shares the thiazole-pyridinamine-phenyl core but substitutes the trifluoropropanamide with a methoxybenzamide group:

  • Electron-Donating vs.
  • Molecular Weight : Lower molecular weight (402.5 vs. ~420–440 Da), which may correlate with differences in bioavailability or diffusion rates .

Table 2: Key Structural and Physicochemical Comparisons

Property Target Compound CAS 922875-40-9 () CAS 1797557-90-4 ()
Core Structure Thiazole-pyridinamine Benzo[d]thiazole-thioether Thiazole-pyridinamine
Functional Group CF₃-propanamide Fluorophenylthioether Methoxybenzamide
Molecular Formula C₂₁H₁₅F₃N₄OS* C₂₃H₂₀FN₃O₂S₂ C₂₂H₁₈N₄O₂S
Molecular Weight ~420–440* 453.6 402.5
Fluorine Content 3 F atoms 1 F atom 0 F atoms

*Hypothesized based on structural similarity.

Biological Activity

3,3,3-Trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide is a compound of growing interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C18H17F3N4OS
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with various biological targets. It has been observed to modulate the activity of specific receptors and enzymes involved in key physiological processes.

  • TRPV3 Modulation : The compound has been identified as a potential modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which plays a crucial role in pain sensation and thermoregulation. TRPV3 is known to be activated by innocuous heat and inflammatory mediators .
  • GABA(A) Receptor Interaction : Preliminary studies suggest that the compound may enhance GABA(A) receptor currents, indicating potential anxiolytic or anticonvulsant effects .

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

  • Analgesic Activity : The modulation of TRPV3 suggests potential use in treating pain-related conditions. Increased TRPV3 expression has been linked to neuropathic pain models in rats .
  • Anticonvulsant Properties : Analogous compounds have shown significant anticonvulsant activity in preclinical models, indicating that this compound may possess similar properties .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

StudyFindings
Demonstrated potent anticonvulsant activity and ability to reduce MAC (minimum alveolar concentration) for isoflurane without significant side effects on blood pressure or heart rate.
Highlighted structure-activity relationships (SAR) for thiazole derivatives, suggesting that modifications can enhance biological activity against various targets.
Investigated G protein-coupled receptors (GPCRs), revealing that compounds with similar structures can influence ion channel activities through GPCR modulation.

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